DesII Radical SAM Enzyme Diverts C3-Oxidation vs. C4-Deamination Based Exclusively on C-4 Substitution
The radical SAM enzyme DesII from Streptomyces venezuelae shows complete functional divergence depending on the C-4 substituent of its dTDP-sugar substrate. With dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-viosamine), DesII cleanly catalyzes C4-deamination (ammonia elimination) to form dTDP-3-keto-4,6-dideoxy-D-glucose, a committed step in desosamine biosynthesis for macrolide antibiotics. In contrast, when the C-4 amino group is replaced by a hydroxyl group—yielding dTDP-D-quinovose (dTDP-6-deoxy-D-glucose)—DesII does not perform deamination but instead catalyzes an oxidative dehydrogenation at C-3, producing dTDP-3-keto-6-deoxy-D-glucose [1]. This qualitative difference in reaction outcome constitutes a definitive biochemical barrier to substituting 4-amino-4,6-dideoxyglucose with quinovose in desosamine-dependent pathways.
| Evidence Dimension | Enzymatic reaction outcome with DesII radical SAM enzyme |
|---|---|
| Target Compound Data | dTDP-4-amino-4,6-dideoxy-D-glucose → C4-deamination to dTDP-3-keto-4,6-dideoxy-D-glucose |
| Comparator Or Baseline | dTDP-D-quinovose (C4–OH) → C3-oxidative dehydrogenation to dTDP-3-keto-6-deoxy-D-glucose |
| Quantified Difference | Qualitative switch from deamination to oxidation; no detectable deamination on the C4–OH substrate |
| Conditions | In vitro enzyme assay with purified recombinant DesII, S-adenosyl-L-methionine, and reduced electron carrier; products analyzed by HPLC and mass spectrometry |
Why This Matters
For researchers engineering desosamine/macrolide pathways or studying radical SAM mechanisms, only the genuine 4-amino-4,6-dideoxyglucose substrate yields the correct downstream intermediate; the C4-hydroxy analog quinovose diverts flux to an off-pathway product.
- [1] Lin, G.-M., Ruszczycky, M. W., Choi, S.-H., & Liu, H.-w. (2014). Mechanistic Studies of the Radical SAM Enzyme DesII with TDP-d-Fucose. Journal of the American Chemical Society, 136(49), 17236–17242. View Source
